Losartan metabolite P1
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1807608-19-0 |
|---|---|
Formule moléculaire |
C22H21ClN6O2 |
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
5-chloro-2-(1-hydroxybutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-5-19(31)22-24-20(23)18(13-30)29(22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-25-27-28-26-21/h3-4,6-11,13,19,31H,2,5,12H2,1H3,(H,25,26,27,28) |
Clé InChI |
KMCNHKMBFGXFMW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl)O |
Origine du produit |
United States |
Elucidation of Losartan Metabolite P1 Formation Pathways
Precursor Identification: The Aldehyde Intermediate E-3179
The formation of Losartan (B1675146) metabolite P1 is intrinsically linked to the metabolic processing of its parent compound, Losartan. A crucial step in this process is the formation of an aldehyde intermediate known as E-3179 (also referred to as Losartan carboxaldehyde). hmdb.cacaymanchem.com The biotransformation of Losartan in vivo involves the oxidation of Losartan by cytochrome P450 enzymes, which first yields this aldehyde intermediate, E-3179. ahajournals.org
This intermediate, E-3179, stands at a metabolic crossroads. While it is primarily a step in the pathway toward the pharmacologically active carboxylic acid metabolite, E-3174, it also serves as the direct precursor to the inactive metabolite P1. pharmgkb.orgnih.gov The oxidation of both Losartan and the putative intermediate E-3179 is catalyzed by the microsomal fraction of liver cells, requiring both NADPH and molecular oxygen, which is characteristic of cytochrome P450-mediated reactions. nih.gov The identification of E-3179 as an intermediate was substantiated by studies where incubations with Losartan under an atmosphere of ¹⁸O₂ resulted in the incorporation of the isotope into the carboxylic acid product, a finding consistent with a mechanism involving an aldehyde intermediate. nih.gov
Hydroxylation as the Primary Metabolic Route to Losartan Metabolite P1
The metabolism of Losartan follows three main routes: oxidation, glucuronidation, and hydroxylation. pharmgkb.org The formation of this compound occurs via the hydroxylation pathway. pharmgkb.orgnih.gov This specific metabolic reaction can proceed through two avenues: the direct hydroxylation of Losartan itself or, alternatively, the hydroxylation of the aldehyde intermediate, E-3179. pharmgkb.orgnih.gov This hydroxylation results in the formation of an inactive metabolite, distinguishing it from the main oxidation pathway that produces the active metabolite E-3174. pharmgkb.orgnih.gov
Enzymatic Catalysis of this compound Biogenesis
The biotransformation of Losartan, including the pathways leading to its various metabolites, is catalyzed by a specific family of enzymes.
Contribution of Cytochrome P450 Superfamily Enzymes to Losartan Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of Losartan. nih.govnih.gov The conversion of Losartan to its metabolites is a critical step that is almost entirely dependent on these enzymes. nih.gov In vitro studies using human liver microsomes have confirmed that CYP enzymes are integral to the oxidation of Losartan to its aldehyde intermediate, E-3179, and its subsequent conversion to other metabolites. nih.govresearchgate.net
Specific Roles of CYP2C9 Isoform in Losartan Biotransformation
Among the various CYP isoforms, CYP2C9 plays a major role in the metabolism of Losartan. nih.govnih.gov In vitro studies indicate that at physiological concentrations, CYP2C9 is the dominant isoenzyme responsible for Losartan oxidation. pharmgkb.orgnih.gov The significance of CYP2C9 is further highlighted by studies showing that sulfaphenazole (B1682705), a specific inhibitor of CYP2C9, effectively blocks the formation of the metabolite E-3174 at low Losartan concentrations. nih.gov Genetic variations (polymorphisms) in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, have been shown to reduce the rate of Losartan oxidation, further confirming the enzyme's primary role in this metabolic process. nih.govnih.gov
Specific Roles of CYP3A4 Isoform in Losartan Biotransformation
The CYP3A4 isoform is also significantly involved in the biotransformation of Losartan. nih.govnih.gov In vitro experiments have demonstrated that CYP3A4 contributes to the oxidation of Losartan. nih.gov However, its role appears to be more relevant at higher concentrations of the drug. nih.gov The use of CYP3A4 inhibitors, such as ketoconazole (B1673606), has been shown to decrease the rate of Losartan's conversion to its metabolites. nih.gov In fact, the greatest inhibition of Losartan biotransformation in human liver preparations was observed when inhibitors for both CYP2C9 (sulfaphenazole) and CYP3A4 (ketoconazole) were used in combination. pharmgkb.org
Investigation of Other Relevant CYP Isoforms (e.g., CYP2C10)
In addition to the primary roles of CYP2C9 and CYP3A4, other isoforms have been implicated in Losartan metabolism. Notably, CYP2C10 has been identified as one of the isoenzymes involved in the major metabolic pathways of Losartan. nih.govnih.gov Conversely, studies investigating the potential involvement of other polymorphic enzymes have suggested that CYP2D6 and CYP2C19 are not involved to any significant extent in the in vivo conversion of Losartan to its metabolites. nih.gov
Table of Research Findings on Losartan Metabolism
This table summarizes key findings from various studies regarding the enzymes involved in Losartan metabolism and their primary roles.
| Enzyme/Factor | Finding | Significance | Reference(s) |
|---|---|---|---|
| E-3179 | Identified as an aldehyde intermediate in Losartan metabolism. | Serves as a direct precursor to both the active metabolite E-3174 and the inactive metabolite P1. | pharmgkb.org, nih.gov, nih.gov, ahajournals.org |
| Hydroxylation | A primary metabolic route for Losartan. | Leads to the formation of the inactive metabolite P1. | pharmgkb.org, nih.gov |
| CYP Superfamily | The main family of enzymes catalyzing Losartan metabolism. | Essential for the biotransformation of Losartan into all its metabolites. | nih.gov, nih.gov |
| CYP2C9 | The dominant isoenzyme at physiological Losartan concentrations. | Primarily responsible for the oxidation of Losartan to E-3179 and then to E-3174. | pharmgkb.org, nih.gov, nih.gov |
| CYP3A4 | Significantly involved, especially at higher Losartan concentrations. | Contributes to the oxidation of Losartan alongside CYP2C9. | pharmgkb.org, nih.gov, nih.gov |
| CYP2C10 | Implicated as one of the isoenzymes in Losartan metabolism. | Plays a supporting role in the overall metabolic process. | nih.gov, nih.gov |
| CYP2D6 & CYP2C19 | Found not to be majorly involved in Losartan metabolism. | Helps to narrow down the specific enzymes responsible for Losartan's biotransformation. | nih.gov |
Table of Compounds
Potential Involvement of Non-Cytochrome P450 Enzymes
The biotransformation of losartan is predominantly attributed to the cytochrome P450 system, specifically enzymes CYP2C9 and CYP3A4. These enzymes are responsible for the oxidation of losartan to its aldehyde intermediate, E-3179, and its subsequent conversion to the active metabolite, E-3174. nih.govnih.gov However, the alternative pathway for E-3179, its hydroxylation to the inactive metabolite P1, is less clearly defined.
Current scientific literature extensively details the CYP-mediated pathways but provides limited insight into the specific enzymes responsible for the formation of P1. In vitro studies utilizing human liver microsomes have been instrumental in identifying the roles of CYP2C9 and CYP3A4 in the formation of E-3174. nih.govnih.gov These studies have shown that the oxidation of both losartan and the intermediate E-3179 is catalyzed by the microsomal fraction and is dependent on NADPH and molecular oxygen, characteristic features of CYP-mediated reactions. nih.gov
Despite the comprehensive investigation into the CYP-dependent metabolism of losartan, there is a conspicuous absence of research specifically identifying non-cytochrome P450 enzymes in the hydroxylation of E-3179 to P1. While non-CYP enzymes such as aldehyde oxidase, xanthine (B1682287) oxidase, and flavin-containing monooxygenases are known to participate in the metabolism of various xenobiotics, their role, if any, in the formation of this compound has not been established in the available scientific literature.
The metabolism of the aldehyde intermediate E-3179 presents two competing pathways: oxidation to the active metabolite E-3174, which is well-characterized to be mediated by CYP enzymes, and hydroxylation to the inactive metabolite P1. The enzymatic machinery driving this hydroxylation step remains an open question. The lack of specific inhibitors for many non-CYP enzymes and the focus on the pharmacologically significant E-3174 metabolite may have contributed to the current gap in knowledge.
Further research, potentially employing human liver cytosol fractions in conjunction with specific inhibitors for various non-CYP enzymes, would be necessary to elucidate whether enzymes outside of the cytochrome P450 system play a role in the formation of this compound. Such studies would provide a more complete picture of the metabolic fate of losartan and its intermediates.
| Research Focus | Key Findings | Citations |
| Primary Metabolic Pathway of Losartan | Losartan is primarily metabolized by CYP2C9 and CYP3A4 to the active metabolite E-3174 via an aldehyde intermediate, E-3179. | nih.govnih.gov |
| Formation of Metabolite P1 | The inactive metabolite P1 is formed through the hydroxylation of the intermediate E-3179. | pharmgkb.org |
| Role of CYP Enzymes in E-3174 Formation | In vitro studies with human liver microsomes confirm the central role of CYP2C9 and CYP3A4 in the oxidation of both losartan and E-3179 to E-3174. | nih.govnih.gov |
| Involvement of Non-CYP Enzymes in P1 Formation | There is no direct scientific evidence in the available literature to confirm or deny the involvement of non-cytochrome P450 enzymes in the hydroxylation of E-3179 to metabolite P1. |
Biochemical and Pharmacological Characterization of Losartan Metabolite P1
Quantitative Assessment of Losartan (B1675146) Metabolite P1 Formation in Metabolic Systems
The metabolism of losartan is a complex process involving multiple pathways, primarily occurring in the liver. droracle.ai The biotransformation of losartan involves three main routes: oxidation, hydroxylation, and glucuronidation. clinpgx.org A key pathway involves the conversion of losartan to its pharmacologically active metabolite, E-3174, through an aldehyde intermediate known as E-3179. clinpgx.orgdrugbank.com
The formation of Losartan metabolite P1 occurs as an alternative step from this intermediate. While the aldehyde intermediate E-3179 is primarily oxidized by cytochrome P450 enzymes (notably CYP2C9 and CYP3A4) to form the potent E-3174, it can also undergo hydroxylation to produce the inactive metabolite P1. clinpgx.orgdrugbank.comnih.gov
While extensive research has quantified the conversion of losartan to its principal active metabolite, E-3174 (approximately 14% of an oral losartan dose), specific quantitative data detailing the precise percentage or rate of P1 formation is not extensively documented in the available literature. clinpgx.orgnih.govresearchgate.netmdpi.com In vitro studies using human liver slices have identified P1 as a product of losartan metabolism, confirming its origin from the E-3179 intermediate. clinpgx.org The formation of P1 is considered a secondary metabolic route, branching off from the main pathway that leads to the therapeutically active compound.
Table 1: Metabolic Pathway of Losartan Leading to Metabolites P1 and E-3174
| Precursor Compound | Metabolic Process | Resulting Metabolite | Enzymes Involved |
|---|---|---|---|
| Losartan | Oxidation | E-3179 (Aldehyde Intermediate) | CYP2C9, CYP3A4 |
| E-3179 | Oxidation | E-3174 (Active Metabolite) | CYP2C9, CYP3A4 |
| E-3179 | Hydroxylation | This compound (Inactive) | Not specified |
Definitive Characterization of this compound as an Inactive Entity
Scientific literature consistently characterizes this compound as a pharmacologically inactive compound. clinpgx.orgdrugbank.com Its formation via hydroxylation of the E-3179 intermediate results in a molecule that does not exhibit the therapeutic effects associated with losartan or its primary active metabolite, E-3174. clinpgx.org Specifically, P1 does not possess the ability to block the angiotensin II AT1 receptor, which is the primary mechanism of action for losartan's antihypertensive effects. nih.govnih.gov In vitro studies have confirmed the inactivity of P1, distinguishing it from other metabolites that retain some level of pharmacological activity. clinpgx.org
Comparative Biochemical Activity Profiling: this compound Versus Other Losartan Metabolites
The metabolic fate of losartan gives rise to several metabolites with widely differing biochemical activities. The most significant of these is E-3174, which is substantially more potent than the parent drug. In contrast, metabolite P1 is entirely inactive. Other minor metabolites have also been identified, exhibiting significantly less activity than losartan itself. clinpgx.org
This compound: Characterized as completely inactive. clinpgx.orgdrugbank.com
E-3174 (Carboxylosartan): This is the principal active metabolite. It is a non-competitive inhibitor of the AT1 receptor and is 10 to 40 times more potent than losartan. nih.govresearchgate.netmdpi.comnih.gov The long half-life of E-3174 (6 to 9 hours) contributes significantly to the duration of losartan's therapeutic action. clinpgx.orgnih.gov
EXP3179: This intermediate metabolite lacks AT1 receptor blocking activity but has been noted to possess peroxisome proliferator-activated receptor gamma (PPARγ) agonistic properties. nih.gov
Other Minor Metabolites (M1, M2, M4, M5, M7): In vitro studies have shown that these metabolites exhibit much less pharmacological activity than the parent compound, losartan. clinpgx.org
Table 2: Comparative Activity of Losartan and its Metabolites
| Compound | Biochemical Activity | Potency Relative to Losartan |
|---|---|---|
| Losartan (Parent Drug) | Active, competitive AT1 receptor antagonist | Baseline |
| This compound | Inactive | None |
| E-3174 | Highly active, non-competitive AT1 receptor antagonist | 10 to 40 times more potent |
| EXP3179 | No AT1 receptor blocking activity; PPARγ agonist | Not applicable for AT1 antagonism |
| Other Minor Metabolites | Much less active than Losartan | Significantly lower |
Theoretical Implications of this compound Inactivity on Losartan's Overall Metabolic Fate
This metabolic diversion means that the formation of P1 represents a non-efficacious route of elimination for the losartan precursor. Any fraction of the E-3179 intermediate that is hydroxylated to P1 is no longer available for oxidation to the therapeutically crucial E-3174 metabolite. clinpgx.org Consequently, the relative rates of these two competing pathways—oxidation versus hydroxylation—can directly influence the peak concentration and total exposure (Area Under the Curve, AUC) of the active E-3174.
Enzyme Kinetic Studies and Molecular Mechanisms of Losartan Metabolite P1 Biotransformation
Kinetic Parameters Governing Losartan (B1675146) Metabolite P1 Formation from Precursors
The formation of metabolite P1 is contingent on the generation of its direct precursor, the aldehyde intermediate E-3179. Therefore, the kinetics of the enzymes governing the formation of E-3179 are critical. The primary enzymes involved, CYP2C9 and CYP3A4, exhibit distinct kinetic profiles in their metabolism of losartan nih.gov. CYP2C9 is considered the major enzyme responsible for losartan oxidation at physiological concentrations clinpgx.org.
The table below summarizes the kinetic parameters for the formation of the major metabolite E-3174, which shares a common precursor with P1. These values are derived from studies using human liver microsomes and recombinant CYP2C9 variants.
| Enzyme/Variant | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
|---|---|---|---|
| CYP2C9.1 (Wild Type) | 1.8 ± 0.9 | 145 ± 43 | 81 |
| CYP2C9.2 (2 Allele) | 2.1 ± 1.1 | 90 ± 40 | 43 |
| CYP2C9.3 (3 Allele) | 4.5 ± 2.1 | 20 ± 11 | 4 |
Data adapted from studies on losartan oxidation in human liver microsomes. The values represent the formation of E-3174, the major metabolite downstream of the P1 precursor, E-3179.
Exploration of Atypical Enzyme Kinetics in Losartan Metabolite P1 Biogenesis
Cytochrome P450 enzymes, including CYP2C9 and CYP3A4, are known to sometimes exhibit atypical, non-Michaelis-Menten kinetics. These patterns can include substrate inhibition, biphasic kinetics, or sigmoidal responses, often attributed to mechanisms like multiple substrate binding sites or allosteric effects within the enzyme's active site.
In the context of losartan metabolism, some pharmacokinetic models have noted multiple peaks in the plasma concentration-time profile of the parent drug, which has been attributed to physiological processes like gastric emptying rather than atypical enzyme kinetics nih.gov. However, there is a lack of specific studies investigating the kinetic profile of the hydroxylation of the E-3179 intermediate to metabolite P1. Consequently, it has not been determined whether this specific metabolic step follows typical Michaelis-Menten kinetics or exhibits any atypical kinetic patterns.
Structure-Function Relationships of Enzymes Catalyzing P1 Formation
The relationship between the structure of an enzyme and its function is fundamental to understanding drug metabolism. For losartan, the structure-function relationship of CYP2C9 is well-characterized, largely due to the clinical significance of its genetic polymorphisms. The most studied variants are the CYP2C92 and CYP2C93 alleles, which result in decreased enzyme activity nih.gov.
The CYP2C92 allele involves an Arg144Cys amino acid substitution. This change disrupts hydrogen bonding interactions that are important for the enzyme's structural integrity, leading to an altered conformation of the active site. This structural change results in a marked reduction in catalytic activity towards losartan nih.gov. The CYP2C93 allele (Ile359Leu substitution) has an even more pronounced effect, significantly reducing the enzyme's metabolic capacity researchgate.netnih.gov.
| CYP2C9 Allele | Key Amino Acid Substitution | Functional Effect on Losartan Metabolism |
|---|---|---|
| CYP2C91 | Wild Type (Reference) | Normal enzyme activity. |
| CYP2C92 | Arg144Cys | Moderately decreased enzyme activity. Reduced formation of metabolites. |
| CYP2C9*3 | Ile359Leu | Significantly decreased enzyme activity. Markedly reduced formation of metabolites. |
Advanced Analytical Methodologies for Losartan Metabolite P1 Quantification and Identification
Chromatographic Techniques for Losartan (B1675146) Metabolite P1 Isolation and Characterization
Chromatographic techniques are fundamental to the separation and purification of drug metabolites from complex biological matrices. The selection of an appropriate chromatographic method is contingent on the physicochemical properties of the analyte and the desired analytical outcome. For Losartan metabolite P1, a range of chromatographic approaches have been explored to achieve efficient isolation and characterization.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for P1
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites. The development of a robust HPLC method for this compound involves meticulous optimization of several parameters to ensure selectivity, sensitivity, and reproducibility.
Method Development:
A typical HPLC method for the analysis of losartan and its metabolites, including P1, utilizes a reversed-phase C18 column. nih.govijrpc.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. nih.govijrpc.comscispace.com Gradient elution is frequently employed to achieve optimal separation of compounds with varying polarities. nih.gov The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the analytes. For instance, a mobile phase of acetonitrile, water, and glacial acetic acid (60:40:1 v/v/v) adjusted to pH 3.4 has been successfully used. nih.gov
Validation:
Method validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure the reliability of the analytical data. nih.gov Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). Linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. nih.govscispace.com Precision is assessed through intra- and inter-day variations, with relative standard deviations (RSDs) generally expected to be below 2%. nih.gov Accuracy is determined by recovery studies, with acceptable recovery values often ranging from 86.20% to 101.11%. nih.gov
| Parameter | Typical Value/Range | Reference |
| Column | Reversed-phase C18 | nih.govijrpc.com |
| Mobile Phase | Acetonitrile/Water/Acid | nih.govscispace.com |
| Detection | UV (e.g., 225 nm, 247 nm) | nih.govlatamjpharm.org |
| Linearity (r²) | > 0.995 | nih.gov |
| Precision (RSD %) | < 2% | nih.gov |
| Accuracy (Recovery %) | 86.20 - 101.11% | nih.gov |
| LOD | Analyte dependent | researchgate.net |
| LOQ | Analyte dependent | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Losartan Metabolites
While HPLC is more commonly used for non-volatile compounds like losartan and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring derivatization to increase the volatility of the analytes. The Human Metabolome Database provides predicted GC-MS spectra for losartan, which can serve as a guide for identifying related metabolites. hmdb.cahmdb.ca However, the thermal instability and low volatility of these compounds can present challenges for GC-MS analysis.
Capillary Electrophoresis for High-Resolution Metabolite Analysis
Capillary Electrophoresis (CE) offers a high-resolution separation technique based on the differential migration of charged species in an electric field. Capillary Zone Electrophoresis (CZE), a mode of CE, has been optimized for the separation of angiotensin II receptor antagonists and their metabolites. nih.gov
A study demonstrated the successful separation of several antagonists, including losartan and its active metabolite EXP 3174, using a 50 mM potassium dihydrogen phosphate:boric acid (25:75 v/v) buffer at pH 5.5 with 5% methanol. nih.gov The analysis was completed in under 8 minutes using a fused-silica capillary. nih.gov The coupling of CE with mass spectrometry (CE-MS) is a powerful tool for the comprehensive analysis of charged low-molecular-weight metabolites. elsevierpure.com
Supercritical Fluid Chromatography (SFC) for Losartan Metabolite Profiling
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption compared to HPLC. A comparative study of liquid chromatography, capillary electrophoresis, and packed column supercritical fluid chromatography for the determination of losartan in pharmaceutical tablets found that all three techniques provided satisfactory precision (less than 1% RSD) and accuracy. nih.gov This suggests that SFC is a viable, though less common, approach for the analysis of losartan and potentially its metabolites.
Mass Spectrometry-Based Platforms for this compound Detection and Quantification
Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and structural elucidation of drug metabolites. When coupled with chromatographic separation techniques, it provides a powerful platform for metabolomic studies.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of P1
Tandem Mass Spectrometry (MS/MS) is a highly specific and sensitive technique used for the structural characterization and quantification of metabolites. In an MS/MS experiment, a precursor ion corresponding to the metabolite of interest is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments).
For losartan and its metabolites, electrospray ionization (ESI) is a commonly used ionization source. nih.gov The analysis can be performed in either positive or negative ionization mode, depending on the analyte's structure and the desired sensitivity. nih.govresearchgate.net
In positive ion mode, the protonated molecule of this compound (an aldehyde derivative of losartan) would be selected as the precursor ion. Fragmentation of this ion would likely involve the loss of the aldehyde group, cleavage of the butyl chain, and fragmentation of the biphenyl (B1667301) tetrazole moiety. A study on losartan degradation products identified a predominant product formed by the oxidation of the primary alcohol group to an aldehyde (analogous to P1). semanticscholar.org The MS/MS spectrum of this compound showed characteristic fragment ions of losartan, with a particularly abundant fragment at m/z 207. semanticscholar.org Another study monitoring mass transitions for losartan and its metabolites used m/z 423.1 to 207.2 for losartan and m/z 437.1 to 235.2 for its carboxylic acid metabolite. nih.gov These fragment ions provide a basis for identifying and quantifying related structures like P1.
High-Resolution Mass Spectrometry for Accurate Mass Determination of P1
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification and structural elucidation of drug metabolites, including the P1 metabolite of losartan. This technology provides highly accurate mass measurements, typically with a mass accuracy of ≤5 ppm, which is essential for determining the elemental composition of a metabolite with high confidence. chromatographyonline.com Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers offer the high resolving power needed to separate metabolite ions from background interferences or other metabolites with very similar masses. chromatographyonline.com
The primary advantage of HRMS in metabolic studies is its ability to unequivocally determine the empirical formulae of metabolites and their fragments. chromatographyonline.com For the P1 metabolite, which is a hydroxylated product of a losartan intermediate, HRMS can confirm the addition of an oxygen atom. By comparing the accurate mass of the parent drug, losartan, with that of the detected metabolite, analysts can deduce the biotransformation that has occurred.
Furthermore, tandem mass spectrometry (MS/MS) capabilities integrated with HRMS platforms are invaluable for localizing the site of metabolic modification. chromatographyonline.com By inducing fragmentation of the isolated metabolite ion, a unique fragmentation pattern is generated. This pattern, composed of specific product ions, serves as a structural fingerprint. For instance, in the analysis of losartan and its metabolites, specific ion transitions are monitored. While a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method might monitor the transition of m/z 421.2 → 179.0 for losartan, HRMS provides the accurate mass of both the precursor and product ions, allowing for a more detailed structural assignment of metabolites like P1. nih.gov This high-resolution fragmentation data helps researchers pinpoint the exact location of the hydroxylation on the molecule, thus confirming its identity as the P1 metabolite. chromatographyonline.com
Spectroscopic Techniques for this compound Detection
Beyond mass spectrometry, other spectroscopic techniques provide complementary information for the detection and structural confirmation of losartan metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for the unambiguous structural elucidation of molecules. While less sensitive than mass spectrometry, it provides detailed information about the chemical environment of every atom within the metabolite's structure. For the P1 metabolite, once isolated in sufficient quantity, 1D and 2D NMR experiments can definitively confirm the exact position of the hydroxyl group introduced during metabolism. This level of detail is often considered the gold standard for structure confirmation. Metabolomic studies often utilize ¹H NMR to identify and profile various metabolites in biological samples. nih.govmdpi.com
Ultraviolet (UV) Spectrophotometry : UV spectrophotometry is frequently coupled with High-Performance Liquid Chromatography (HPLC) for the detection and quantification of losartan and its metabolites. Losartan possesses chromophoric properties, allowing it to absorb UV light at specific wavelengths, with a characteristic signal around 205 nm. scielo.br While not as specific as mass spectrometry, UV detection is a robust and reliable method for routine analysis. Derivative spectrophotometry can also be employed to enhance specificity and resolve overlapping peaks, with losartan showing a distinct negative peak at 234 nm in the first-derivative spectrum. scielo.br Changes in the UV spectrum between the parent drug and the P1 metabolite can provide initial clues about the structural modification.
Fluorescence Detection : In conjunction with HPLC, fluorescence detection offers a highly sensitive and selective method for quantifying losartan and its major active metabolite, EXP3174. nih.gov This technique can be applied to the analysis of metabolites in biological matrices like plasma and urine.
In Vitro and Ex Vivo Experimental Models for this compound Metabolic Studies
To understand how losartan is metabolized into its various forms, including the P1 metabolite, researchers use several experimental models that mimic the biological environment of the human liver.
Human liver microsomes (HLMs) are a standard in vitro tool for metabolism studies. They are vesicles made from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, especially Cytochrome P450 (CYP) enzymes. nih.gov The conversion of losartan to its metabolites is catalyzed by these microsomal fractions and requires cofactors like NADPH and molecular oxygen. nih.gov
Studies using HLMs have been crucial in identifying the specific CYP enzymes involved in losartan's metabolism. It's known that the oxidation of losartan is a two-step reaction catalyzed by members of the CYP2C and CYP3A subfamilies. nih.gov By using isoform-selective chemical inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9 and ketoconazole (B1673606) for CYP3A4) or antibodies against specific CYPs, researchers can determine the contribution of each enzyme to the formation of metabolites. nih.govpharmgkb.org This approach has shown that while CYP2C9 and CYP3A4 are key to forming the main active metabolite, E-3174, they are also involved in the broader metabolic pathway that can lead to other minor metabolites like P1. nih.govpharmgkb.org
The table below summarizes the key enzymes and inhibitors used in HLM studies to investigate losartan metabolism.
| Enzyme Family | Specific Isoform(s) | Role in Losartan Metabolism | Selective Inhibitor(s) Used in Studies |
| Cytochrome P450 | CYP2C9 | Catalyzes the oxidation of losartan. nih.gov | Sulfaphenazole nih.govpharmgkb.org |
| Cytochrome P450 | CYP3A4 | Catalyzes the oxidation of losartan, particularly at higher concentrations. nih.govpharmgkb.org | Ketoconazole, Gestodene nih.govpharmgkb.org |
This table is based on findings from studies investigating the biotransformation of losartan.
Precision-cut human liver slices (HLS) offer an ex vivo model that maintains the complex, three-dimensional architecture of the liver. This system preserves the various liver cell types in their natural arrangement, along with their intercellular communication, providing a more physiologically relevant context for metabolic studies compared to microsomes.
Research using fresh human liver slices has shown that in addition to the main active metabolite (E-3174), losartan is extensively metabolized into several other minor metabolites, which would include the P1 metabolite. pharmgkb.org This model allows for a more comprehensive profiling of metabolite formation and can reveal pathways that might be less apparent in simpler in vitro systems. HLS are also valuable for studying inter-individual differences in drug metabolism by using tissue from different donors.
Recombinant enzyme systems provide the highest level of specificity for identifying which enzyme is responsible for a particular metabolic step. These systems involve expressing a single, specific human CYP enzyme in a host cell line (such as yeast or insect cells) that otherwise lacks drug-metabolizing capabilities.
By incubating losartan with a panel of these individual recombinant human CYP enzymes, researchers can definitively pinpoint which isoforms catalyze its transformation. For example, studies have demonstrated that microsomes containing either recombinant human CYP2C9 or CYP3A4 can oxidize losartan. nih.gov This method confirms the findings from HLM inhibitor studies without the potential for ambiguity from non-specific inhibitor effects. Such systems are essential for elucidating the precise enzymatic pathways leading to the formation of the P1 metabolite and for understanding the kinetics of that specific reaction. nih.govpharmgkb.org
Emerging Research Perspectives and Future Directions in Losartan Metabolite P1 Investigations
Identification of Novel Enzymes or Cofactors in Losartan (B1675146) Metabolite P1 Biogenesis
The metabolic conversion of losartan involves several key steps, primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily. The journey from the parent drug to its various metabolites involves intermediate compounds and specific enzymatic reactions.
The established pathway shows that losartan is first metabolized to an aldehyde intermediate, E-3179. From this critical juncture, the metabolic route diverges. One path leads to the formation of the highly active carboxylic acid metabolite, E-3174, a reaction primarily driven by CYP2C9 and to a lesser extent, CYP3A4. pharmgkb.orgmdpi.commcw.edu The alternative path involves the hydroxylation of the E-3179 intermediate to produce the inactive metabolite, Losartan P1. pharmgkb.org
While the enzymes responsible for the formation of E-3174 are well-documented, the specific enzyme or enzymes that catalyze the hydroxylation of E-3179 to Losartan P1 are not yet fully elucidated. Future research should focus on identifying these novel enzymatic contributors. Given that the initial metabolism of losartan is heavily reliant on CYP enzymes, it is highly probable that a member of the cytochrome P450 family is responsible for this hydroxylation step. Pinpointing the specific isozyme(s) and any necessary cofactors will provide a more complete map of losartan's biotransformation and could reveal new avenues for understanding drug-drug interactions.
Table 1: Key Compounds in the Losartan Metabolic Pathway
| Compound Name | Abbreviation/Alias | Role/Description |
| Losartan | - | Parent drug, angiotensin II receptor antagonist. |
| Losartan Aldehyde | E-3179 | Aldehyde intermediate in the metabolic pathway. pharmgkb.org |
| Losartan Carboxylic Acid | E-3174 | Potent, active metabolite of losartan. pharmgkb.org |
| Losartan metabolite P1 | P1 | Inactive metabolite formed by hydroxylation of E-3179. pharmgkb.orgnih.gov |
Impact of Genetic Polymorphisms on this compound Formation Rates and Inter-individual Variability
Significant inter-individual variability exists in the metabolism of losartan, largely attributed to genetic polymorphisms in the CYP2C9 gene. nih.govnih.gov The most studied variants, CYP2C92 and CYP2C93, are known to decrease the catalytic activity of the enzyme. nih.govfrontiersin.org
Individuals carrying these variant alleles exhibit reduced conversion of losartan to its active metabolite, E-3174. nih.govnih.gov This leads to a higher area under the curve (AUC) for the parent drug, losartan, and a lower AUC for E-3174 compared to individuals with the wild-type CYP2C91/1 genotype. nih.govresearchgate.net
This genetically determined shift in the primary metabolic pathway has direct implications for the formation of Losartan P1. Since both E-3174 and P1 are derived from the same intermediate (E-3179), a reduction in the efficiency of the CYP2C9-mediated pathway to E-3174 could theoretically shunt a greater proportion of the E-3179 intermediate towards the alternative hydroxylation pathway that forms P1. nih.gov Consequently, the rate of Losartan P1 formation is likely influenced by these same genetic polymorphisms, contributing to the observed inter-individual variability in metabolic profiles. Future pharmacogenetic studies should directly quantify Losartan P1 levels in individuals with different CYP2C9 genotypes to confirm this hypothesis and to understand the full extent of this variability.
Table 2: Influence of Common CYP2C9 Polymorphisms on Losartan and E-3174 Pharmacokinetics
| Genotype Group | Effect on Losartan AUC | Effect on E-3174 AUC | Implication |
| Carriers of CYP2C92 or CYP2C93 | Increased | Decreased | Reduced formation of the active metabolite. mdpi.comnih.gov |
| CYP2C91/1 (Wild-type) | Normal | Normal | Efficient metabolism to the active metabolite. nih.gov |
Exploration of this compound's Potential as a Biomarker for Losartan Metabolic Pathways
The ratio of parent drug to metabolite in plasma or urine is often used as a biomarker to assess the in vivo activity of specific metabolic enzymes. For losartan, the urinary ratio of losartan to its active metabolite E-3174 has been proposed as a phenotyping assay for CYP2C9 activity. nih.govnih.gov
While this ratio is informative, the inclusion of Losartan P1 in the analysis could offer a more detailed and nuanced picture of an individual's metabolic landscape. The level of P1, or more specifically, the ratio of P1 to E-3174, could serve as a novel biomarker reflecting the branching of metabolic pathways. This ratio might indicate the relative activity of the yet-to-be-identified enzyme that forms P1 versus the activity of CYP2C9.
In individuals with reduced CYP2C9 function due to genetic factors, an altered P1/E-3174 ratio could provide a quantitative measure of the metabolic shift towards this alternative pathway. nih.gov Furthermore, metabolomic studies, which analyze a wide array of small molecules, have begun to identify changes in urinary metabolite profiles associated with losartan treatment, suggesting that a broader biomarker panel could be developed to monitor therapeutic effects and metabolic responses. nih.govuitm.edu.my
Advanced Computational Chemistry Approaches for this compound Metabolic Prediction
Computational chemistry provides powerful in silico methods to predict and analyze drug metabolism, complementing experimental approaches. researchgate.net These techniques can be applied at various stages, from identifying potential sites of metabolism to modeling enzyme-ligand interactions. Key approaches include:
Molecular Docking: This technique simulates the binding of a ligand (like the E-3179 intermediate) into the active site of an enzyme (such as various CYP isoforms). Docking studies can predict the most likely binding poses and affinities, helping to identify which enzymes are capable of metabolizing the substrate. researchgate.netnih.gov
Quantum Mechanics (QM): QM methods can calculate the activation energies required for specific chemical reactions, such as the hydroxylation of E-3179. By comparing the energies for different potential reactions, researchers can predict the most favorable metabolic transformations.
Pharmacophore Modeling and QSAR: Ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) modeling can derive relationships between the chemical structures of compounds and their metabolic rates, even without a known enzyme structure.
Future research can leverage these computational tools to specifically investigate the formation of Losartan P1. By performing docking simulations of the E-3179 intermediate with a library of human CYP enzymes, it may be possible to identify the most likely catalyst for its hydroxylation to P1. These in silico findings can then guide and prioritize subsequent in vitro experiments using human liver microsomes or recombinant enzymes to validate the predictions, accelerating the discovery of the enzymes involved in this metabolic step. nih.gov
Q & A
Basic Research Questions
Q. What are the primary enzymes involved in the metabolism of losartan to its active metabolite E-3174, and how do genetic polymorphisms influence this process?
- Answer: CYP2C9 is the primary enzyme responsible for converting losartan to E-3174, with minimal contribution from CYP3A4 . Genetic polymorphisms in CYP2C9 (e.g., CYP2C92 and CYP2C93 alleles) reduce enzymatic activity, leading to lower E-3174 plasma levels and higher losartan-to-metabolite AUC ratios . For basic studies, genotyping participants using PCR-based methods (e.g., TaqMan assays) and correlating results with pharmacokinetic (PK) parameters (e.g., metabolite/parent drug ratio) is recommended .
Q. What analytical methods are validated for quantifying E-3174 in biological matrices?
- Answer: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, Patel et al. (2010) developed an LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL for simultaneous measurement of losartan and E-3174 in human plasma . Sample preparation typically involves protein precipitation or solid-phase extraction to minimize matrix effects .
Q. How do pharmacokinetic parameters of E-3174 differ from losartan in human subjects?
- Answer: E-3174 has a longer half-life (6–9 hours vs. 1.5–2.5 hours for losartan), higher systemic exposure (AUC ratio of ~4:1), and greater volume of distribution (10–12 L vs. 34 L for losartan). These parameters are measured using non-compartmental analysis (NCA) of plasma concentration-time curves . Food intake reduces losartan’s Cmax but has negligible effects on E-3174 AUC, necessitating standardized fasting conditions in PK studies .
Advanced Research Questions
Q. How can contradictory data on CYP enzyme contributions to losartan metabolism be resolved in experimental design?
- Answer: Contradictions (e.g., CYP2C9 vs. CYP3A4 roles) arise from in vitro vs. in vivo models. To address this, use in vitro recombinant CYP assays to identify primary pathways, followed by in vivo phenotyping with selective inhibitors (e.g., ketoconazole for CYP3A4) and genotyping for CYP2C9 variants . For example, ketoconazole does not alter E-3174 formation after intravenous losartan, confirming CYP2C9 dominance .
Q. What statistical approaches are optimal for analyzing genotype-phenotype associations in losartan metabolism studies?
- Answer: One-way ANOVA is suitable for comparing metabolite/parent drug ratios across CYP2C9 genotypes, while Chi-square tests assess Hardy-Weinberg equilibrium in genotype frequencies . Meta-analyses (e.g., random-effects models) can pool data from heterogeneous studies, as demonstrated in a 2021 meta-analysis of eight trials . Adjust for covariates (e.g., age, renal function) using multivariate regression .
Q. How do inactive metabolites (e.g., EXP3179) confound pharmacological studies, and how can their effects be mitigated?
- Answer: Inactive metabolites like EXP3179 may exhibit off-target effects (e.g., platelet inhibition ). To isolate E-3174’s actions, use selective AT1 receptor antagonists (e.g., Ang II challenge) in cellular assays or knockout models. Employ LC-MS/MS to quantify specific metabolites and exclude interference .
Q. What experimental models best capture the pharmacodynamic effects of E-3174 beyond hypertension?
- Answer: Preclinical models of cardiovascular remodeling (e.g., angiotensin II-infused rats) or platelet aggregation assays (e.g., collagen-induced platelet activation) can evaluate E-3174’s non-hypertensive effects. Measure biomarkers like P-selectin exposure or TGF-β levels .
Q. How should dose-ranging studies account for CYP2C9 polymorphism-related variability in E-3174 exposure?
- Answer: Stratify participants by CYP2C9 genotype (*1/*1, *1/*3, *2/*3) and use adaptive trial designs to adjust doses based on real-time PK data. For example, carriers of CYP2C93 may require higher losartan doses to achieve equivalent E-3174 exposure .
Methodological Considerations
- Ethical Compliance: Obtain informed consent for genetic testing and PK sampling, adhering to guidelines like the Declaration of Helsinki .
- Data Contradictions: Use sensitivity analyses to evaluate outlier studies in meta-analyses .
- Advanced Techniques: 3-D similarity searches (e.g., PubChem protocols) can identify structurally related metabolites for cross-reactivity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
